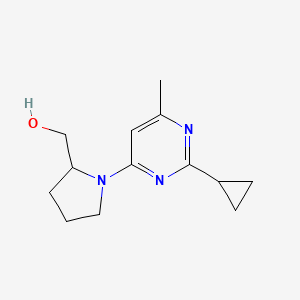

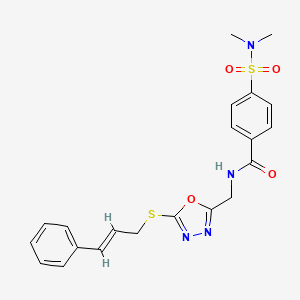

![molecular formula C11H7N5O2 B2842014 (E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile CAS No. 74900-38-2](/img/structure/B2842014.png)

(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile” is a type of Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic C=N double bond . They are widely used in organic synthesis and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a C=N double bond characteristic of Schiff bases . The presence of the nitro group and the nitrile group would also be significant features .Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound would undergo could depend on various factors, including the reaction conditions and the presence of other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive . The nitrile group could contribute to the compound’s polarity .Applications De Recherche Scientifique

Optical Ion Sensing and Redox Properties

One study highlights the synthesis and characterization of ferrocenyl-containing maleo- and fumaronitrile derivatives obtained by the reaction between ferrocenecarbaldehyde and diaminomaleonitrile. These compounds exhibit significant redox properties and potential for Hg2+ optical ion sensing due to their ability to form mixed-valence states, showcasing their utility in chemical sensing applications (Dahlby et al., 2014).

Synthetic Intermediates for Value-Added Products

Another application involves the regioselective aerobic α-cyanation of tertiary amines using manganese oxides as heterogeneous catalysts. This method provides a green and efficient route for synthesizing α-amino nitriles, which are valuable intermediates in producing a range of important organic compounds, including α-amino acids and vicinal amines (Yamaguchi et al., 2013).

Conformational Polymorphism and Thermochemistry

Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, provides insights into the stability relationships between polymorphs. These studies are crucial for understanding the physical properties of materials, which is valuable for the design of new pharmaceuticals and materials science applications (Yu et al., 2000).

Fluorescent Probing and Bio-Imaging

The development of fluorescent probes based on this chemical framework, such as the synthesis of a compound for selective sensing of hypochlorous acid, demonstrates its application in bio-imaging and environmental monitoring. These probes can offer high selectivity and sensitivity, enabling the imaging of specific chemical species within living cells (Zhao et al., 2017).

Mécanisme D'action

Orientations Futures

Future research on this compound could involve further exploration of its potential uses. For example, it could be studied for potential biological activities, such as antimicrobial or anticancer activity . Additionally, its chemical reactivity could be explored in the context of organic synthesis .

Propriétés

IUPAC Name |

2-amino-3-[(2-nitrophenyl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O2/c12-5-9(14)10(6-13)15-7-8-3-1-2-4-11(8)16(17)18/h1-4,7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSCSOMMIYMXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

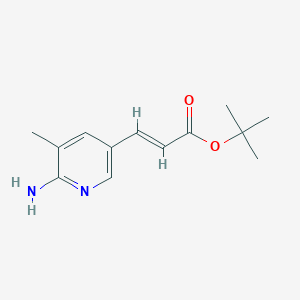

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)

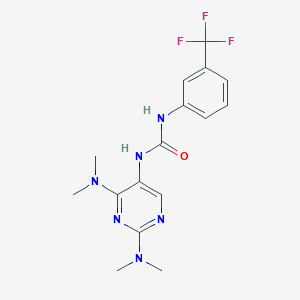

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)

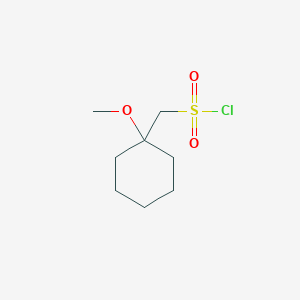

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2841941.png)

![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)